O-[2-(3-chlorophenyl)ethyl]hydroxylamine
CAS No.: 1184963-67-4
Cat. No.: VC16205181
Molecular Formula: C8H10ClNO
Molecular Weight: 171.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184963-67-4 |
|---|---|
| Molecular Formula | C8H10ClNO |
| Molecular Weight | 171.62 g/mol |
| IUPAC Name | O-[2-(3-chlorophenyl)ethyl]hydroxylamine |
| Standard InChI | InChI=1S/C8H10ClNO/c9-8-3-1-2-7(6-8)4-5-11-10/h1-3,6H,4-5,10H2 |
| Standard InChI Key | JOMDTFOHHAPWRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CCON |
Introduction
Chemical Structure and Properties
O-[2-(3-Chlorophenyl)ethyl]hydroxylamine features a hydroxylamine group (-NHOH) bonded to a 2-(3-chlorophenyl)ethyl chain. The chlorophenyl moiety enhances electrophilic reactivity, while the hydroxylamine group enables participation in redox and nucleophilic reactions. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| IUPAC Name | O-[2-(3-chlorophenyl)ethyl]hydroxylamine |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)CCON |
| InChI Key | JOMDTFOHHAPWRW-UHFFFAOYSA-N |
The compound’s structure is characterized by a planar chlorophenyl ring and a flexible ethyl chain, facilitating interactions with biological targets such as enzymes and receptors .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution between 3-chlorophenyl ethyl bromide and hydroxylamine hydrochloride. A base such as sodium carbonate is employed in polar solvents like ethanol or methanol under reflux. Purification involves recrystallization or column chromatography, yielding >90% purity.
Industrial-Scale Methods
Recent advances leverage continuous-flow microreactor systems to enhance efficiency. For example, a patented method for analogous hydroxylamines involves:
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Ion Exchange: Hydroxylamine salts are treated with alkaline resins to generate free hydroxylamine .
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Microchannel Reactors: Hydroxylamine reacts with methyl isobutyl ketone at 80–100°C, followed by reaction with 1,3-dichloropropene and sodium hydroxide .
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Purification: Phase separation and solvent recovery yield products with >95% purity .
Table 1. Comparative Synthesis Conditions
| Parameter | Example 1 | Example 5 |
|---|---|---|
| Hydroxylamine Source | Hydrochloride | Sulfate |
| Temperature Range | 80–100°C | 50–70°C |
| Yield | 102.4 g | 102.1 g |
| Reactor Type | Microchannel | Microchannel |
This method reduces waste and eliminates phase-transfer catalysts, aligning with green chemistry principles .
Reactivity and Chemical Transformations
Oxidation and Reduction
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Oxidation: Hydrogen peroxide converts the hydroxylamine group to nitroso derivatives, useful in polymer chemistry.
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Reduction: Sodium borohydride reduces the compound to primary amines, intermediates in drug synthesis.
Nucleophilic Substitution
Reactions with acyl chlorides or alkyl halides yield substituted hydroxylamines. For instance, acetylation produces N-acetyl derivatives, enhancing metabolic stability.
Applications in Medicinal Chemistry
Enzyme Inhibition
Hydroxylamines are mechanism-based inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. The chlorophenyl group enhances binding affinity to hydrophobic enzyme pockets.
Future Directions
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Drug Development: Optimize pharmacokinetics via prodrug strategies.
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Green Synthesis: Expand microreactor use to reduce solvent waste.
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Targeted Therapies: Explore structure-activity relationships for IDO1 inhibition.
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